4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide
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Overview
Description
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the cyclopropyl group:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including reductive amination or cyclization of appropriate precursors.
Coupling with 4-methoxybenzyl group: The final step involves coupling the piperidine ring with the 4-methoxybenzyl group, typically using amide bond formation reactions such as peptide coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.
Reduction: Reduction reactions can occur at the oxadiazole ring or the carboxamide group.
Substitution: Substitution reactions may take place at various positions on the molecule, including the aromatic ring and the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic and nucleophilic substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity.
Signal Transduction Pathways: The compound could influence various signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
- 4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
- 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide
Uniqueness
The uniqueness of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide lies in the presence of the cyclopropyl group, which may confer distinct steric and electronic properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-16-6-2-13(3-7-16)12-20-19(24)23-10-8-15(9-11-23)18-22-21-17(26-18)14-4-5-14/h2-3,6-7,14-15H,4-5,8-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWJSGNWLALPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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